m-Methylallylbenzene

Description

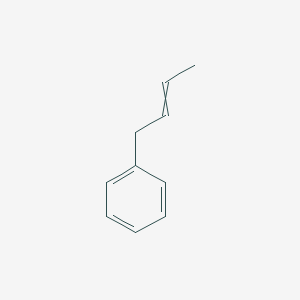

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

but-2-enylbenzene |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8-9H,7H2,1H3 |

InChI Key |

VUKHQPGJNTXTPY-UHFFFAOYSA-N |

SMILES |

CC=CCC1=CC=CC=C1 |

Canonical SMILES |

CC=CCC1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of M Methylallylbenzene Derivatives

Catalytic Reaction Mechanisms

Photoredox CatalysisPhotoredox catalysis is a powerful and increasingly utilized strategy in synthetic organic chemistry that employs visible light to drive chemical reactionssigmaaldrich.comsigmaaldrich.comsioc-journal.cn. This method facilitates single-electron transfer (SET) processes, enabling the formation of reactive open-shell species, such as radical ions (radical cations and radical anions), under mild reaction conditionssigmaaldrich.comsigmaaldrich.com. These reactive intermediates can then participate in a wide array of radical trapping and quenching events, leading to the formation of complex carbon-carbon bonds and other valuable productssigmaaldrich.comsigmaaldrich.com.

Key advantages of photoredox catalysis include the ability to activate readily accessible starting materials, often under ambient temperature and pressure, and the potential to access novel reaction pathways that are otherwise challenging or impossible via traditional thermal methods sigmaaldrich.comsigmaaldrich.comd-nb.infobeilstein-journals.org. The process typically involves a photocatalyst, which, upon excitation by visible light, can undergo single-electron oxidation or reduction, initiating a radical cascade sioc-journal.cnnih.gov. Various types of photoredox catalysts exist, including organic dyes and transition metal complexes (e.g., iridium or ruthenium complexes) sigmaaldrich.combeilstein-journals.org.

While photoredox catalysis has been successfully applied to a broad range of substrates for transformations such as cross-coupling, C-H functionalization, and arene functionalization, specific examples or detailed studies involving m-Methylallylbenzene or its direct derivatives as substrates in photoredox-catalyzed reactions were not identified in the available search results sigmaaldrich.com. The general mechanism often involves the generation of carbon-centered radicals, which can then be engaged in various bond-forming reactions sigmaaldrich.com.

Intermediate Identification and Characterization in Reaction PathwaysThe elucidation of reaction mechanisms and the characterization of transient intermediates are crucial for understanding and controlling chemical transformationsmt.comrsc.org. Reaction intermediates are short-lived species formed during a reaction that are neither reactants nor final products but exist at energy minima between transition states on a potential energy surfacemt.comnih.gov. Identifying these intermediates provides critical clues to the overall reaction mechanism and pathwaymt.comdbatu.ac.in.

Several analytical techniques are employed for the detection and characterization of reaction intermediates:

Isolation of Intermediates : In some cases, intermediates can be isolated by stopping the reaction early or by using mild conditions. If the isolated compound reacts further to give the same product at a rate no slower than the starting material, it strongly suggests its role as an intermediate dbatu.ac.in.

Spectroscopic Detection : Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Spin Resonance (ESR) for free radicals, and UV-Vis spectroscopy can detect the presence of intermediates in situ mt.comdbatu.ac.innih.gov. For instance, the detection of specific ions by Raman spectra has been used as evidence for intermediates dbatu.ac.in.

Mass Spectrometry (MS) : Mass spectrometry offers unique sensitivity for detecting low-abundance charged species, making it increasingly valuable for identifying highly reactive intermediates, particularly in metal-catalyzed and organometallic reactions rsc.orgnih.gov. Modern MS approaches, including collision-induced dissociation (CID), ion mobility, and ion spectroscopy, can provide insights into the structure and properties of detected intermediates rsc.orgnih.gov.

Trapping Experiments : Intermediates can sometimes be "trapped" by introducing a compound that specifically reacts with the intermediate, forming a more stable, detectable adduct dbatu.ac.in.

Kinetic Studies : Kinetic data, such as reaction order and rate-determining steps, can provide indirect evidence for the involvement of certain intermediates and help postulate reaction mechanisms mt.comdbatu.ac.in.

Computational Studies : Quantum mechanical calculations can map potential energy surfaces, predict the existence of intermediates and transition states, and provide insights into reaction pathways and bifurcations nih.govrsc.org.

While these methods are broadly applicable to studying various organic reactions, specific instances of intermediate identification and characterization directly related to this compound or its derivatives in complex reaction pathways were not detailed in the provided search results. The compound, this compound, is known for undergoing various electrophilic addition reactions and serves as an intermediate in organic synthesis for more complex compounds solubilityofthings.com. Its structural feature, a benzene (B151609) ring bonded to a propene moiety with a double bond, is crucial for its reactivity solubilityofthings.com.

Stereochemical and Regiochemical Control in Transformations Involving M Methylallylbenzene Systems

Regioselectivity in Electrophilic and Nucleophilic Additions

Regioselectivity dictates which of several possible constitutional isomers is preferentially formed in a reaction. In the context of m-Methylallylbenzene, the unsymmetrical nature of its alkene double bond is critical.

Electrophilic Additions: Electrophilic additions to unsymmetrical alkenes, such as this compound, typically follow Markovnikov's rule. This rule states that the electrophilic part of the attacking reagent adds to the carbon atom of the alkene that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. For this compound (but-2-enylbenzene, PubChem CID: 15263), this means that in reactions with protic acids (HX), the hydrogen atom (H+) would preferentially add to the terminal carbon of the allyl group, leaving the positive charge on the more substituted carbon, which is stabilized by the adjacent phenyl group. dalalinstitute.commasterorganicchemistry.commasterorganicchemistry.comyoutube.comucr.edu

However, regioselectivity can be altered. For instance, anti-Markovnikov addition can be achieved through different mechanisms, such as free radical additions (e.g., HBr in the presence of peroxides) or hydroboration-oxidation sequences. In these cases, the regioselectivity is reversed, with the electrophile (or its equivalent) adding to the more substituted carbon of the alkene. dalalinstitute.commasterorganicchemistry.comucr.edu

Nucleophilic Additions: Nucleophilic additions to alkenes typically require the alkene to be activated by electron-withdrawing groups. The Michael addition (PubChem CID: 15) is a prime example of a regioselective nucleophilic addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other activated olefin in a 1,4-conjugate addition. While this compound itself is not an α,β-unsaturated carbonyl, the principles of nucleophilic addition to activated alkenes demonstrate how electron-withdrawing groups can dictate regioselectivity by polarizing the double bond and stabilizing the resulting carbanion. ucr.eduwikipedia.org

Diastereoselective Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over others when new stereocenters are created in a reaction. In this compound systems, this can arise from the influence of existing chiral centers (if present in a substituted this compound) or through the use of chiral auxiliaries or catalysts that create a diastereotopic environment. cureffi.orgmsu.edu

Research has demonstrated diastereoselective transformations involving alkene systems. For example, amino-sulfonoxylation reactions of alkenes, leveraging the reactivity of carbamate (B1207046) tethered N-alkoxy nitrenium ions, have shown exquisite regioselectivity and diastereoselectivity. These metal-free protocols deliver products with high control over the relative stereochemistry. beilstein-journals.org Chiral auxiliaries, such as N-acyloxazolidinones (PubChem CID: 28), have also been successfully employed in reactions like aldol (B89426) additions to achieve high diastereoselectivity, favoring specific anti-aldol diastereomers. nih.gov

Enantioselective Approaches

Enantioselective approaches aim to synthesize a chiral product with a preference for one enantiomer over the other from an achiral or racemic starting material. This is often achieved using chiral catalysts or reagents, a concept known as asymmetric induction. msu.edulibretexts.org

For allylbenzene (B44316) systems, enantioselective transformations are highly sought after. The Sharpless epoxidation, while typically applied to allylic alcohols like geraniol (B1671447) (PubChem CID: 637046), exemplifies a powerful enantioselective reaction. This process uses tert-butyl hydroperoxide (PubChem CID: 6479) in the presence of titanium tetraisopropoxide (PubChem CID: 61168) and a chiral auxiliary like diethyl tartrate (DET, PubChem CID: 714) to yield epoxides with high enantiomeric excess. libretexts.org

The development of enantioselective free radical reactions has also seen progress, where chiral auxiliaries or chiral Lewis acids can induce enantioselectivity by favoring specific diastereomeric transition states. cmu.edu Furthermore, highly enantioselective asymmetric Darzens reactions, catalyzed by proline-based organocatalysts, have been developed for the synthesis of di- and tri-substituted epoxides from α-chloroketones and aldehydes, achieving high yields and excellent enantiomeric excesses. rsc.org

Influence of Catalyst Structure on Selectivity

The design and structure of catalysts play a pivotal role in dictating the regioselectivity and stereoselectivity of reactions involving this compound systems.

In hydroformylation reactions, encapsulated rhodium catalysts, such as [Rh(H)(CO)3(P(mPy3(ZnTPP)3))] (CAT1), have shown remarkable control over regioselectivity. For allylbenzene (PubChem CID: 7500), CAT1 forms a higher proportion of the branched product compared to its unencapsulated counterpart. Interestingly, the presence of a methyl group on the meta position of the phenyl ring in allylbenzene derivatives (e.g., this compound) can significantly alter the regioselectivity outcome, leading to lower branched selectivity compared to ortho or para-substituted analogues. rsc.org

Table 1: Influence of Methyl Group Position on Regioselectivity in Hydroformylation of Allyltoluene Derivatives with CAT1 rsc.org

| Substrate (Allyltoluene Derivative) | Linear/Branched (l/b) Ratio with CAT1 |

| Allylbenzene (4a) | Higher branched product |

| o-Methylallylbenzene (4c) | 0.32 (higher branched selectivity) |

| This compound (4d) | 0.50 (lower branched selectivity) |

| p-Methylallylbenzene (4e) | 0.27 (higher branched selectivity) |

Note: Data for specific l/b ratios for allylbenzene (4a) was not explicitly given as a number but described as "higher proportion of the branched product". The table reflects the relative changes described in the source.

Iridium pincer-crown ether catalysts (PubChem CID: 4, 5) have demonstrated cation-controlled selectivity in olefin isomerization. A single catalyst can selectively produce different internal alkene isomers depending on the presence or absence of sodium ions (Na+). For instance, isomerization of allylbenzene derivatives can yield different E and Z isomers with distinct regioselectivity and stereoselectivity simply by adding a Na+ salt. chemrxiv.orgnsf.gov

Palladium nanoparticles (PubChem CID: 23932) capped with various thiolate ligands have also been studied for their catalytic activity and selectivity in the hydrogenation and isomerization of allylbenzene derivatives. Steric interactions between the ligands on the metal catalyst surface and the alkene substrates were found to be a factor in controlling the activity. For example, a methyl group at the β-position of pentanethiolate ligands mildly interfered with alkene adsorption, affecting conversion yields and selectivity. frontiersin.org

Furthermore, B(C6F5)3 (PubChem CID: 166922) has been reported as a transition-metal-free catalyst for E-selective isomerization of allylbenzenes, providing access to substituted styrene (B11656) derivatives (e.g., (E)-β-methylstyrene, PubChem CID: 18) with high selectivity for the E-alkene isomer. cardiff.ac.uk

Computational Insights into Selectivity Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the selectivity mechanisms in reactions involving this compound and related systems.

DFT studies have provided insights into the regioselectivity of hydroheteroarylation of allylbenzene (PubChem CID: 7500) with pyridine (B92270) (PubChem CID: 1049) catalyzed by Ni/AlMe3 with N-heterocyclic carbene ligands. Calculations revealed that a concerted hydrogen transfer pathway is more favorable than a stepwise mechanism, with the selectivity for hydrogen transfer to the C2 position of allylbenzene being dictated by the extent of charge transfer from the alkene to the hydrogen donor. The steric hindrance of the N-heterocyclic carbene ligand was found to facilitate the subsequent C-C reductive elimination, leading to the regioselective linear product. acs.org

In the context of stereoselectivity, DFT methods have been employed to explore the Z-stereoselective cross-metathesis of allylbenzene (PubChem CID: 7500) and 2-butene-1,4-diyl diacetate (PubChem CID: 5364175). A ruthenium-based complex (PubChem CID: 8, 9) containing an anthracene-9-thiolate ligand was designed in silico to restrict the E conformation of olefins, promoting the formation of Z-stereoisomers of metathesis products. Computational analysis of the thermodynamics and kinetics of propagation routes provided a deeper understanding of the observed Z-selectivity, suggesting that sterically demanding ligands can stabilize specific intermediates and prevent the formation of undesired isomers. acs.orgnih.gov

These computational studies are crucial for rational catalyst design, allowing chemists to predict and optimize reaction outcomes before experimental synthesis, thereby accelerating the development of highly selective transformations.

Computational and Theoretical Investigations of M Methylallylbenzene and Its Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that study the time-dependent behavior of atoms and molecules by modeling the forces and motions governing their interactions. ebsco.comnih.gov By applying Newton's laws of motion, MD simulations can track the positions and velocities of individual atoms over time, providing a detailed picture of molecular motion and how chemical changes occur. ebsco.comnih.gov

For m-Methylallylbenzene, MD simulations could be used to:

Explore conformational space : Understand the flexibility of the allyl group and its orientation relative to the benzene (B151609) ring.

Study intermolecular interactions : Investigate how this compound interacts with solvent molecules or other chemical species in a given environment.

Analyze dynamic processes : Observe phenomena like molecular diffusion or conformational changes over time.

MD simulations primarily rely on classical mechanics, with forces calculated using molecular mechanics force fields derived from quantum mechanical calculations and experimental data. nih.gov While powerful for studying dynamic behavior, no specific MD simulation studies on this compound were identified in the search results.

Mechanistic Probing Through Computational Models

Computational models play a significant role in elucidating reaction mechanisms by identifying intermediates, transition states, and activation energies. beilstein-journals.orgescholarship.orgrsc.org For a compound like this compound, mechanistic probing would involve using quantum chemical methods (like DFT) to map out potential reaction pathways. This would entail:

Identifying reactive sites : Based on electronic properties (e.g., frontier molecular orbitals, charge distribution), pinpointing the most susceptible atoms or bonds to chemical attack.

Locating transition states : Finding the saddle points on the potential energy surface that connect reactants to products, which represent the highest energy point along a reaction pathway.

Calculating activation barriers : Determining the energy required to reach the transition state, which dictates the reaction rate. rsc.org

Proposing reaction mechanisms : Constructing a step-by-step description of how this compound might undergo specific transformations (e.g., electrophilic aromatic substitution, addition reactions involving the allyl group).

Such mechanistic studies are crucial for understanding the selectivity and efficiency of chemical reactions. beilstein-journals.org While general applications of mechanistic computational models are well-established for organic reactions, specific detailed mechanistic studies for this compound were not found. escholarship.orgrsc.orgnih.govfrontiersin.orgnih.govsouthampton.ac.uk

Prediction of Reactivity and Selectivity

Computational chemistry is increasingly used to predict the reactivity and selectivity of chemical reactions. nih.govmit.eduthebts.org For this compound, this would involve predicting which sites on the molecule are most likely to react and what products are favored under specific conditions. Approaches include:

Frontier Molecular Orbital (FMO) theory : Analyzing the HOMO and LUMO to predict preferred sites for nucleophilic and electrophilic attack, respectively. scirp.org

Fukui functions : Calculating local reactivity indices that indicate the sensitivity of a molecule's electron density to nucleophilic or electrophilic attack at specific atomic sites. scirp.orgchemrevlett.com

Machine learning (ML) models : Developing models that correlate molecular descriptors (derived from quantum chemical calculations) with experimental reactivity and selectivity data. nih.govmit.educhemrxiv.orgmdpi.com These models can predict regioselectivity (which position on a molecule reacts) and chemoselectivity (which functional group reacts). nih.govchemrxiv.org

While the general methodologies for predicting reactivity and selectivity are well-developed and applied to various chemical systems, specific computational predictions of reactivity and selectivity for this compound were not found in the provided search results. beilstein-journals.orgthebts.orgmdpi.com

Advanced Spectroscopic and Analytical Methodologies in M Methylallylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing detailed information about the structure, dynamics, and reaction mechanisms of molecules. For m-Methylallylbenzene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for comprehensive analysis. The technique is uniquely effective due to its non-destructive nature, quantitative analysis capabilities, and exquisite structural detail across a wide range of nuclei common in organic compounds. nih.gov

NMR spectroscopy is widely used for the characterization of organometallic compounds and for studying complex issues like fluxionality and diastereotopy in molecules. libretexts.org The chemical shifts, peak intensities, and coupling constants derived from NMR spectra are fundamental for analysis. libretexts.org

Illustrative 1H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 7.0-7.3 | Multiplet | 4H |

| Allylic CH₂ | 3.3-3.5 | Doublet | 2H |

| Vinylic CH | 5.8-6.0 | Multiplet | 1H |

| Vinylic CH₂ | 5.0-5.2 | Multiplet | 2H |

| Methyl CH₃ | 1.7-1.8 | Doublet | 3H |

Note: These values are illustrative and would vary slightly depending on solvent and specific isomerism of the allyl group.

Illustrative 13C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C | 125-140 |

| Allylic CH₂ | 35-40 |

| Vinylic CH | 135-140 |

| Vinylic CH₂ | 110-115 |

| Methyl CH₃ | 15-20 |

Note: These values are illustrative and would vary slightly depending on solvent and specific isomerism of the allyl group.

In-situ NMR techniques enable the real-time monitoring of chemical reactions, providing dynamic insights into reaction pathways, intermediate formation, and product evolution without the need for sampling and quenching. nih.govmdpi.com This approach allows for the direct observation of changes in concentration of species over time. nih.gov For this compound, in-situ NMR would be invaluable for studying reactions such as hydrogenation, isomerization, or polymerization. By continuously acquiring spectra during a reaction, researchers can track the disappearance of this compound and the appearance of new signals corresponding to reaction intermediates and products. This real-time data is critical for understanding reaction mechanisms and identifying transient species that might be missed by ex-situ analysis. The method can be used for both solution-phase and solid-state studies. nih.govceric-eric.euacademie-sciences.fr

Two-dimensional (2D) NMR spectroscopy significantly enhances the structural elucidation capabilities beyond 1D NMR by correlating signals based on through-bond or through-space interactions. slideshare.net This is particularly useful for complex molecules or when 1D spectra suffer from signal overlap. mdpi.comslideshare.net

Key 2D NMR experiments applicable to this compound include:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled through bonds, revealing vicinal and geminal proton relationships. slideshare.netazom.com

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the carbon atoms directly bonded to them, providing direct 1H-13C connectivity. slideshare.net

HMBC (Heteronuclear Multiple Bond Correlation) : Detects correlations between protons and carbons separated by two or three bonds, which is crucial for establishing long-range connectivity and quaternary carbon assignments. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are spatially close, regardless of bond connectivity, which can provide information about stereochemistry and conformation. slideshare.net

Advanced pulse sequences, such as Pure Shift NMR (e.g., PSYCHE), can be employed to enhance spectral resolution by removing homonuclear coupling information, leading to clearer spectra, especially at lower field strengths where signal dispersion might be limited. mdpi.combizzabo.com Non-uniform sampling (NUS) can also be integrated to reduce acquisition times while preserving spectral resolution. bizzabo.com

Mass Spectrometry for Reaction Monitoring and Product Elucidation

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation patterns of compounds, making it indispensable for reaction monitoring and product elucidation. mdpi.com It is widely used for analyzing complex mixtures with high accuracy and sensitivity. mdpi.com

For this compound, MS can be used to:

Determine Molecular Weight : Accurate mass measurement of the intact molecular ion (e.g., [M]+• or [M+H]+) confirms the molecular formula. The molecular weight of this compound (C₁₀H₁₂) is 132.20 g/mol . nih.gov

Product Elucidation : Fragmentation patterns observed in electron ionization (EI) MS can provide structural clues. For this compound, characteristic fragments might arise from cleavage of the allylic bond, leading to benzyl (B1604629) or tropylium (B1234903) ions (m/z 91), or fragments related to the alkene portion. nih.gov Electrospray ionization (ESI) MS is valuable for identifying organometallic and coordination complexes in solution and reaction mixtures. uvic.ca

Reaction Monitoring : Techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) are highly specific and sensitive for quantifying compounds within complex mixtures. proteomics.com.aufrontiersin.orgnih.gov These targeted approaches allow for the continuous monitoring of this compound consumption and the formation of specific products or intermediates by tracking predefined precursor and fragment ions. frontiersin.orgnih.gov

Illustrative Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 132 | 100 | [C₁₀H₁₂]+• (Molecular Ion) |

| 117 | High | [M-CH₃]+ |

| 91 | High | [C₇H₇]+ (Tropylium/Benzyl) |

| 77 | Moderate | [C₆H₅]+ (Phenyl) |

Note: These values are illustrative and based on typical fragmentation patterns of similar compounds.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the characteristic functional groups and molecular structure of a compound. edinst.comnih.gov They probe how molecular bonds vibrate when interacting with light. edinst.com

For this compound, these techniques would reveal:

Aromatic C-H stretches : Typically observed around 3000-3100 cm⁻¹ (IR) and as strong bands in Raman.

Aliphatic C-H stretches : Expected in the 2850-2960 cm⁻¹ region (IR).

Alkene C=C stretch : A strong band in Raman (around 1640 cm⁻¹) due to the change in polarizability, and a weaker band in IR.

Alkene C-H stretches : Out-of-plane bending vibrations are characteristic in the 900-1000 cm⁻¹ region (IR).

Aromatic ring vibrations : Characteristic bands in both IR and Raman, often in the 1450-1600 cm⁻¹ range.

IR spectroscopy is active for vibrations that cause a change in dipole moment, while Raman spectroscopy is active for vibrations that cause a change in polarizability. edinst.comnih.gov Using both techniques provides a more complete picture of the molecular vibrations. edinst.comnih.gov

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Visible (UV-Vis) spectroscopy measures the absorbance or transmittance of light as a function of wavelength, providing insights into electronic transitions within a molecule. sci-hub.se This technique is particularly useful for compounds containing chromophores, such as conjugated pi systems. libretexts.orguomustansiriyah.edu.iq

For this compound, the aromatic ring and the alkene group act as chromophores. Electronic transitions (typically π→π* and n→π*) occur when electrons are excited from a lower energy orbital (HOMO) to a higher energy unoccupied orbital (LUMO). libretexts.orgubbcluj.ro

The isolated alkene group in this compound would typically show a π→π* transition in the far UV region (e.g., <200 nm).

The benzene (B151609) ring, a conjugated system, would exhibit characteristic absorption bands in the UV region, typically around 200-280 nm. libretexts.org

Conjugation between the aromatic ring and the alkene, if present, would lead to a shift of the absorption maximum to longer wavelengths (red shift) and increased intensity. uomustansiriyah.edu.iq

UV-Vis spectroscopy can also be employed for photochemical studies, where the absorption of UV or visible light initiates chemical reactions. Real-time UV-Vis spectroscopy allows for the observation of photocatalytic degradation and other light-induced transformations by monitoring changes in absorbance over time. mdpi.com

Kinetic Studies and Rate Constant Determination

Kinetic studies are essential for understanding the rate at which chemical reactions proceed and the factors influencing these rates. The primary goals are to determine reaction orders and rate constants, which describe the relationship between reactant concentration and reaction rate. upi.edu Spectroscopic methods are frequently employed to monitor reactions for kinetic analysis.

For this compound, kinetic studies could involve:

Monitoring Concentration Changes : UV-Vis spectroscopy can track the consumption of this compound or the formation of products if they have distinct absorption bands. sci-hub.se Similarly, in-situ NMR spectroscopy allows for the quantitative determination of reactant and product concentrations over time by integrating peak areas. nih.govmdpi.com Mass spectrometry, particularly MRM/PRM, can also be used for quantitative reaction monitoring. proteomics.com.aufrontiersin.orgnih.gov

Initial Rate Method : This involves measuring the initial reaction rate at different initial concentrations of reactants to determine the reaction order with respect to each reactant. upi.edudavidson.edulibretexts.orgox.ac.uk

Integrated Rate Law Method : By plotting concentration-versus-time data in specific ways, the reaction order and rate constant can be determined. upi.edu

Temperature Dependence : Measuring rate constants at various temperatures allows for the determination of activation energy and other thermodynamic parameters using the Arrhenius equation or Eyring plot. mdpi.com

By applying these methods, researchers can establish the rate law for reactions involving this compound, providing critical information about its reactivity and the underlying reaction mechanisms.

Polymerization Research of M Methylallylbenzene As a Monomer

Radical Polymerization Studies

Radical polymerization is a chain-growth polymerization process initiated by free radicals, proceeding through initiation, propagation, and termination steps. libretexts.orgfujifilm.com For vinyl monomers, the propagation step involves the addition of a monomer to the growing polymer radical, regenerating a new radical at the chain end. wikipedia.org In the context of m-Methylallylbenzene, radical polymerization would involve the addition of a radical initiator to the double bond of the allyl group, forming a new radical. This radical would then propagate by reacting with successive this compound monomers.

The stability of the propagating radical is crucial in radical polymerization. The benzene (B151609) ring in this compound could potentially stabilize the propagating radical through resonance, similar to how the phenyl group stabilizes the styryl radical in styrene (B11656) polymerization. However, allyl monomers are known to undergo chain transfer reactions, where the propagating radical abstracts a hydrogen atom from an allylic position, leading to termination or branching and often resulting in lower molecular weights. This phenomenon, known as "allylic chain transfer," would be a significant consideration in the radical polymerization of this compound. cardiff.ac.uk

Anionic Polymerization Mechanisms

Anionic polymerization is a chain-growth polymerization process where the active species are carbanions. ekb.egwikipedia.org This mechanism is highly sensitive to impurities and requires stringent reaction conditions, typically carried out at low temperatures in polar aprotic solvents. stanford.eduuni-bayreuth.de Monomers suitable for anionic polymerization often contain electron-withdrawing groups that can stabilize the propagating carbanion. However, monomers like styrene, which possess an aromatic ring, can also undergo anionic polymerization due to the resonance stabilization of the carbanion by the phenyl group. wikipedia.orguni-bayreuth.de

For this compound, the allyl group, when activated by an initiator, could form a carbanion. The adjacent benzene ring would then play a role in stabilizing this anionic propagating species through delocalization of the negative charge. Initiators for anionic polymerization typically include organometallic compounds (e.g., alkyllithium compounds) or electron transfer agents (e.g., sodium naphthalenide). wikipedia.orguni-bayreuth.de The absence of a formal termination step in ideal anionic polymerization, often referred to as "living polymerization," allows for precise control over molecular weight and narrow molecular weight distributions. wikipedia.orgencyclopedia.pub However, specific mechanistic details or experimental findings for the anionic polymerization of this compound are not widely reported.

Cationic Polymerization Investigations

Cationic polymerization is a type of chain-growth polymerization initiated by a cationic species, leading to a positively charged propagating chain. ekb.egwikipedia.org Monomers suitable for cationic polymerization typically possess electron-donating substituents that can stabilize the propagating carbocation. wikipedia.org The allyl group and the electron-donating nature of the benzene ring in this compound could potentially support cationic polymerization.

Initiators commonly used in cationic polymerization include protic acids (e.g., H₂SO₄) and Lewis acids (e.g., BF₃, AlCl₃) often in conjunction with a co-initiator like water or alkyl halides. stanford.eduwikipedia.orgrsc.org The propagation step involves the electrophilic addition of the carbocation to the monomer's double bond. wikipedia.org Termination in cationic polymerization can occur through various processes, including chain transfer to monomer or solvent, or by combination with a counterion. stanford.eduwikipedia.org Controlling cationic polymerization can be challenging due to the high reactivity of carbocations and the prevalence of chain transfer reactions, which can lead to broad molecular weight distributions. rsc.orgnih.gov While general principles apply, specific investigations into the cationic polymerization of this compound are not extensively documented.

Controlled Polymerization Techniques

Controlled polymerization techniques aim to achieve polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures. mdpi.comsigmaaldrich.com These techniques typically involve establishing a rapid equilibrium between a small fraction of active propagating chains and a majority of dormant species, thereby minimizing premature termination and chain transfer reactions. sigmaaldrich.com

Key controlled radical polymerization (CRP) techniques include:

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex to reversibly activate and deactivate dormant polymer chains, typically involving a halogen atom transfer. fujifilm.comsigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT involves the use of a chain transfer agent (e.g., thiocarbonylthio compounds) that reversibly adds to and fragments from the propagating radical, allowing for controlled chain growth. mdpi.combeilstein-journals.org

Nitroxide-Mediated Polymerization (NMP): NMP utilizes stable nitroxide radicals to reversibly cap the growing polymer chains, controlling the concentration of active radicals. fujifilm.commdpi.com

While these techniques have been successfully applied to a broad range of vinyl monomers, there are no specific reports detailing the application of ATRP, RAFT, or NMP to this compound. The suitability of this compound for these controlled techniques would depend on its reactivity with the specific initiating and mediating systems and its propensity for side reactions under controlled conditions.

Mechanistic Aspects of Chain Propagation

Chain propagation is the core step in addition polymerization where the active species (radical, carbanion, or carbocation) continuously adds monomer units, leading to polymer chain growth. wikipedia.org The mechanism of chain propagation for this compound would involve the repeated addition of the monomer to the growing polymer chain.

For radical propagation, the addition of the this compound monomer to the radical chain end would form a new radical. The regioselectivity of this addition (e.g., head-to-tail vs. head-to-head) would be influenced by steric hindrance and the stability of the newly formed radical. The allylic hydrogens in this compound could also participate in chain transfer reactions, where a propagating radical abstracts an allylic hydrogen, leading to a new radical that may or may not re-initiate polymerization, thus affecting chain length and potentially leading to branching. cardiff.ac.uk

In ionic polymerizations (anionic and cationic), the nature of the propagating ion (carbanion or carbocation) and its interaction with the counterion and solvent significantly influence the rate and stereochemistry of propagation. stanford.eduuni-bayreuth.de The resonance stabilization offered by the benzene ring would play a crucial role in the stability and reactivity of these ionic intermediates during propagation. Detailed kinetic studies, including determination of propagation rate constants (kₚ), would be necessary to fully understand the mechanistic aspects for this compound, but such specific data is not available. mdpi.com

Copolymerization Studies with Other Monomers

Copolymerization involves the polymerization of two or more different monomers to form a copolymer. caltech.edu The reactivity of each monomer in a copolymerization system is described by reactivity ratios (r₁ and r₂), which indicate the preference of a propagating chain end to add its own monomer versus the other monomer. caltech.edunist.gov These ratios are crucial for predicting copolymer composition and sequence distribution.

For this compound, copolymerization studies with common monomers like styrene, methyl methacrylate (B99206), or acrylates would provide insights into its relative reactivity. Given its structural similarity to styrene (an aromatic ring with an unsaturated side chain), it might exhibit similar reactivity patterns in radical copolymerization. For instance, the Q-e scheme, which relates monomer reactivity to resonance stabilization (Q) and polarity (e), is often used to predict copolymerization behavior. beilstein-journals.orgnist.gov

If this compound were copolymerized with a monomer like styrene, the reactivity ratios would indicate whether the copolymerization tends towards alternation, block formation, or random distribution. The presence of the allyl group might also introduce complexities such as crosslinking if both double bonds (if any) were to react, or if chain transfer to the allylic position occurred during copolymerization. nih.gov However, specific experimental data on the copolymerization of this compound with other monomers is not found in the provided search results.

Compound Names and PubChem CIDs

M Methylallylbenzene As a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis Research

m-Methylallylbenzene has been reported to occur naturally in certain essential oils, including those from Thymus longicaulis, Thymus sibthorpii, and Ligusticum grayi nih.gov. This natural occurrence highlights its relevance within the realm of natural products. While the detailed synthetic pathways of specific natural products directly utilizing this compound as a key precursor are not extensively detailed in the provided search results, its presence in nature and its fundamental reactivity suggest its potential as a starting material or intermediate in the synthesis of complex natural compounds solubilityofthings.comnih.gov. The field of natural product synthesis often leverages readily available or structurally analogous compounds to construct intricate molecular architectures rroij.comsci-hub.senih.govrsc.org. Given this compound's structural features, particularly its aromatic ring and reactive alkene moiety, it could serve as a foundational building block for introducing these structural elements into more complex natural product scaffolds.

Applications in the Synthesis of Pharmaceutically Relevant Scaffolds

The compound this compound is recognized for its importance in synthesis, including its role in producing compounds used in pharmaceuticals and agrochemicals solubilityofthings.com. Scientists are actively studying this compound for its potential biological activities, leading to interest in its application within medicinal chemistry solubilityofthings.com. The concept of molecular scaffolds is central to medicinal chemistry, where they represent core structures of bioactive compounds and serve as fundamental units for creating new, larger drug-like molecules biosolveit.denih.govresearchgate.netlifechemicals.comresearchgate.netnih.gov.

While specific examples of this compound being directly employed as a starting material for the synthesis of named pharmaceutically relevant scaffolds are not detailed in the search results, its structural features make it a suitable candidate for such applications. Its benzene (B151609) ring can serve as a rigid core, while the allyl group provides a site for various chemical transformations, including additions, cyclizations, and functional group interconversions, which are common strategies in the construction of diverse drug-like molecules solubilityofthings.combiosolveit.de. The ability to undergo electrophilic addition reactions is particularly relevant for introducing diverse functionalities onto the molecule, which is a key aspect of scaffold derivatization in drug discovery solubilityofthings.com.

Role in the Construction of Functional Materials

This compound possesses polymerization potential, a property that makes it valuable in the production of plastics and synthetic materials solubilityofthings.com. Polymers are large molecules formed from repeating monomer units, and compounds with double bonds, like this compound, can readily undergo addition polymerization libretexts.orgresearchgate.net. This process involves the linking of many smaller molecules (monomers) to form long chains or networks libretexts.orgchempilots.com.

The integration of organic compounds into functional materials is a significant area of research researchgate.netmdpi.comrsc.orgpnnl.govutwente.nleuropean-mrs.com. Functional materials are specially designed materials with specific functions, encompassing semiconductors, polymers, molecular crystals, and nanoparticles utwente.nl. The unique physico-chemical properties of this compound, such as its double bond and aromaticity, could be exploited in the design and synthesis of advanced functional materials. For instance, its polymerization could lead to novel polymeric materials with tailored properties, or it could be incorporated as a monomer or cross-linking agent to impart specific characteristics to existing polymer systems solubilityofthings.comfiveable.me. The reactivity of the allyl group could also be utilized for grafting or surface modification strategies in material science.

Derivatization for Advanced Chemical Research

Derivatization is a crucial technique in chemical research, involving the chemical modification of a compound to develop a new compound with altered properties suitable for analysis or to enhance its reactivity for further transformations chromatographyonline.comjournalajacr.comresearchgate.net. For this compound, its reactive propene moiety and aromatic ring offer multiple sites for derivatization, which can be explored for advanced chemical research.

The compound is known for undergoing various electrophilic addition reactions solubilityofthings.com. This reactivity allows for the introduction of a wide array of functional groups, which can then serve as new handles for subsequent synthetic steps. For example, the double bond could undergo hydrogenation, halogenation, epoxidation, or hydroboration, leading to saturated or functionalized derivatives. The aromatic ring could also be subjected to electrophilic aromatic substitution reactions, although the existing allyl group would influence regioselectivity.

Such derivatizations can be performed to:

Improve Analytical Detectability: By introducing chromophores or fluorophores for enhanced detection in techniques like HPLC or GC-MS journalajacr.comresearchgate.net.

Enhance Volatility or Thermal Stability: Especially relevant for gas chromatography analysis, where polar compounds can be modified to become more volatile chromatographyonline.comresearchgate.net.

Create Novel Chemical Entities: The modifications can lead to new compounds with potentially unexplored chemical or physical properties, opening avenues for further investigation in synthetic methodology development or material science solubilityofthings.com.

While specific detailed examples of this compound derivatization solely for "advanced chemical research" beyond analytical purposes are not explicitly detailed in the provided search results, its inherent reactivity with electrophiles and its unsaturated nature make it a versatile substrate for a broad range of chemical transformations. These transformations are fundamental to exploring new chemical space and developing novel synthetic methodologies.

Future Research Trajectories and Emerging Methodologies for M Methylallylbenzene Chemistry

Novel Catalytic Systems Development

The development of novel catalytic systems is a critical area for advancing m-Methylallylbenzene chemistry, aiming for enhanced efficiency, selectivity, and sustainability. Recent advancements in catalysis, particularly with transition metals, offer promising avenues. For instance, palladium-catalyzed reactions have shown significant utility in the functionalization of allylbenzenes. Studies have explored aerobic allylic C-H acetoxylation of allylbenzene (B44316) using catalyst systems like Pd(OAc)₂ and 4,5-diazafluoren-9-one (B35911) (DAF), revealing insights into catalyst resting states and turnover-limiting steps, which could inform the design of improved catalysts for this compound nih.gov. The use of chelating ligands can facilitate catalyst optimization and introduce new opportunities for catalyst-controlled selectivity, leading to branched allyl acetates from terminal olefins nih.gov.

Beyond palladium, other transition metals are being investigated. For example, molybdenum-dinitrogen complexes have demonstrated high catalytic activity in organometallic conversions, including the isomerization of terminal olefins like allylbenzene, suggesting new approaches for catalytic systems involving nitrogen ligands eurekalert.org. The exploration of reusable catalyst systems, such as palladium chloride and tetraphenyl-phosphonium bromide intercalated clay, has also been demonstrated for the synthesis of allylbenzenes from allyl bromide and arylboronic acids under mild conditions, offering economic and environmental advantages researchgate.net.

Further research will likely focus on:

Ligand Design: Developing new ligand scaffolds that can finely tune the electronic and steric properties of metal centers to achieve unprecedented selectivity (regio-, stereo-, and enantioselectivity) in reactions involving the allyl group or the aromatic ring of this compound.

Earth-Abundant Metal Catalysis: Shifting from precious metals to more abundant and less toxic alternatives (e.g., iron, copper, nickel, cobalt) for this compound transformations, mirroring broader trends in sustainable catalysis frontiersin.orgsciencesconf.org. For instance, nickel complexes have been explored for enantioselective electroreductive cross-coupling to yield α-substituted allylbenzenes frontiersin.org.

Multimetallic and Cooperative Catalysis: Designing systems where multiple catalytic centers work in concert to achieve complex transformations in a single step, potentially leading to more convergent syntheses of this compound derivatives frontiersin.org.

Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly guiding the design of synthetic routes for chemical compounds, including this compound. Future research will emphasize minimizing environmental impact through various strategies:

Solvent-Free and Reduced-Solvent Reactions: Developing methods that eliminate or significantly reduce the need for hazardous organic solvents. For example, microwave-assisted, solvent-free conversion of essential oil allylbenzenes into corresponding aldehydes using KF/Al₂O₃ for isomerization and KMnO₄/CuSO₄·5H₂O for oxidation has been reported, demonstrating rapid reaction times and good yields mdpi.com. This approach could be adapted for this compound.

Table 1: Examples of Green Synthesis for Allylbenzene Derivatives

| Starting Material | Reagents/Conditions | Product Type | Key Green Aspect | Reference |

|---|---|---|---|---|

| Allylbenzene | KF/Al₂O₃, Microwave | 1-Arylpropene | Solvent-free isomerization, Microwave assistance | mdpi.com |

| 1-Arylpropene | KMnO₄/CuSO₄·5H₂O, Microwave | Benzaldehyde (B42025) | Solvent-free oxidation, Microwave assistance | mdpi.com |

| Allylbenzene (general) | Proprietary Green Method | Reduced Emissions | 25% emission reduction | globalgrowthinsights.com |

Biocatalysis: Utilizing enzymes (e.g., laccases) to catalyze reactions under mild conditions (aqueous media, ambient temperature and pressure), offering high selectivity and reduced waste generation. Laccase-catalyzed oxidation of allylbenzene derivatives, such as methyl eugenol, has been explored as a green alternative to traditional oxidative cleavage methods like ozonolysis, leading to hydroxylated products and benzaldehyde derivatives mdpi.com.

Atom Economy Maximization: Designing reactions where most atoms of the starting materials are incorporated into the final product, minimizing waste acs.org. This involves exploring new reaction types that inherently possess high atom economy, such as additions and rearrangements, for this compound.

Renewable Feedstocks: Investigating the use of bio-based or renewable starting materials and reagents for the synthesis of this compound and its derivatives, aligning with the principles of a circular economy sigmaaldrich.com.

Integration of Machine Learning and AI in Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic chemistry by accelerating discovery and optimizing synthetic processes ijsetpub.comhokudai.ac.jp. For this compound chemistry, future research will increasingly leverage these tools for:

Reaction Prediction and Optimization: AI algorithms can predict reaction outcomes, selectivities, and optimal reaction conditions by analyzing vast datasets of chemical reactions ijsetpub.comresearchgate.neteurekalert.org. This capability can be applied to this compound to explore novel transformations, predict the most favorable conditions for specific functionalizations (e.g., C-H activation, alkene functionalization), and identify potential side reactions.

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose efficient synthetic routes to this compound derivatives by working backward from the target molecule to commercially available starting materials ijsetpub.comengineering.org.cn. These systems learn chemical knowledge from experimental datasets to predict reactions and retrosynthesis routes, addressing challenges like reliance on extensive expertise and sub-optimal routes engineering.org.cn.

Catalyst Discovery and Design: ML models can screen potential catalysts and predict their performance based on their structural and electronic properties, significantly reducing the experimental burden in catalyst development for this compound reactions researchgate.net.

Autonomous Synthesis Platforms: Combining AI with robotic platforms to enable self-optimizing chemical reactions, where the system iteratively performs experiments, analyzes data, and adjusts conditions to achieve desired outcomes for this compound synthesis or functionalization ijsetpub.com.

Table 2: Applications of Machine Learning and AI in Organic Synthesis

| Application Area | Key Functionality | Benefits for this compound Chemistry | Reference |

|---|---|---|---|

| Reaction Prediction | Forecasts products, yields, selectivity based on reactants and conditions | Discovering new transformations, optimizing existing ones | ijsetpub.comresearchgate.neteurekalert.org |

| Retrosynthesis Planning | Proposes synthetic routes from target to starting materials | Designing efficient multi-step syntheses | ijsetpub.comengineering.org.cn |

| Catalyst Discovery | Screens and predicts catalyst performance | Accelerating catalyst development for specific reactions | researchgate.net |

Advanced Characterization Techniques for Reactive Intermediates

Understanding the transient reactive intermediates formed during this compound transformations is crucial for elucidating reaction mechanisms and designing new reactions. Future research will increasingly employ advanced characterization techniques:

In-situ and Operando Spectroscopy: Techniques like in-situ IR spectroscopy, UV/Vis spectroscopy, NMR spectroscopy, and X-ray absorption spectroscopy (XANES and EXAFS) allow for the direct observation of species under reaction conditions nih.govrsc.org. This provides real-time information on catalyst structures, reactive intermediates, and their evolution during this compound reactions, such as the observation of palladium(I) species during allylic acetoxylation of allylbenzene nih.gov.

Matrix Isolation Spectroscopy: This technique allows for the trapping of highly reactive, short-lived species at cryogenic temperatures, enabling their spectroscopic characterization (e.g., IR, UV/Vis, EPR) without intermolecular interference beilstein-journals.orgwarsaw4phd.eu. This can provide detailed structural information about elusive intermediates in this compound reactions.

Time-Resolved Techniques: Utilizing methods like laser flash photolysis or fast-scan mass spectrometry to study the kinetics and properties of intermediates with very short lifetimes beilstein-journals.orgrsc.org.

Computational Chemistry Integration: Combining experimental characterization with high-level computational studies (e.g., DFT calculations) to predict intermediate structures, reaction pathways, and spectroscopic signatures, aiding in the interpretation of experimental data beilstein-journals.orgmdpi.com.

Exploration of New Reactivity Modes

Uncovering novel reactivity modes is fundamental to expanding the synthetic utility of this compound. This involves pushing the boundaries of known chemical transformations and discovering entirely new ways to activate and functionalize the molecule:

C-H Activation: Developing methods for direct C-H functionalization of the aromatic ring or the allylic/benzylic positions of this compound, offering more step-economical and atom-efficient syntheses by avoiding pre-functionalization acs.org. Palladium-catalyzed regioselective C-H functionalization/annulation reactions of amides and allylbenzenes have been reported for the synthesis of isoquinolinones and pyridinones, demonstrating the potential for direct functionalization acs.org.

Redox-Neutral and Radical Reactions: Exploring transformations that proceed via radical intermediates or involve redox-neutral pathways, which can offer complementary reactivity to traditional polar reactions nih.govnih.gov. Metalloradical catalysis, which controls the reactivity and selectivity of homolytic radical reactions, is an emerging area that could be applied to this compound nih.gov.

Photoredox and Electrochemistry: Utilizing light or electricity as energy sources to drive reactions, enabling new types of bond activations and transformations under milder conditions frontiersin.orgsciencesconf.org. Enantioselective electrochemical Co-catalyzed dehydrogenative aryl C-H activation has been reported, highlighting the potential of electrochemistry in developing new reactivity frontiersin.org.

Strain-Release Chemistry: Investigating reactions that exploit inherent strain within this compound derivatives or intermediates to drive specific transformations.

Cascade and Domino Reactions: Designing multi-component or sequential reactions where multiple bonds are formed in a single operation, leading to increased complexity and efficiency in synthesizing this compound derivatives ugent.be.

By focusing on these research trajectories and emerging methodologies, the field of this compound chemistry is poised for significant advancements, contributing to the broader landscape of organic synthesis and materials science.

Q & A

Q. What are common pitfalls to avoid when preparing graphical abstracts for m-Methylallylbenzene research?

- Methodological Answer : Avoid overcrowding with chemical structures; highlight 1–2 key reactions or spectra. Use color to differentiate regions of interest (e.g., reaction sites) but ensure accessibility (colorblind-friendly palettes). Exclude compound-specific identifiers (e.g., "4b") and focus on conceptual clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.